2'-Methoxyacetophenone

描述

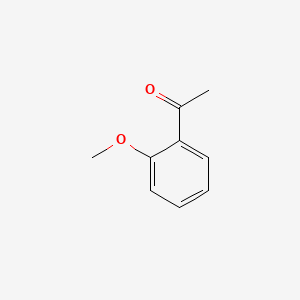

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLEOPKBWNPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060375 | |

| Record name | Ethanone, 1-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

245.00 to 248.00 °C. @ 760.00 mm Hg | |

| Record name | 2'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

579-74-8 | |

| Record name | 2′-Methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WYN389I4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2'-Methoxyacetophenone from o-Hydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2'-Methoxyacetophenone from o-hydroxyacetophenone, a critical transformation for producing a versatile intermediate in the pharmaceutical and flavor industries. This document details the prevalent synthetic methodology, the Williamson ether synthesis, and presents a thorough experimental protocol. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for clarity. Furthermore, this guide includes diagrammatic representations of the chemical pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound (CAS 579-74-8) is a key aromatic ketone intermediate widely utilized in organic synthesis. Its structural features, specifically the ortho-methoxy group relative to the acetyl group, make it a valuable precursor in the development of various drug molecules and specialty chemicals. Notably, it serves as a building block for the synthesis of chalcones, a class of compounds investigated for their potential anti-proliferative activities in cancer research. The compound also finds application in the flavor and fragrance industry due to its distinct aroma.

The most common and reliable method for synthesizing this compound is through the methylation of the hydroxyl group of o-hydroxyacetophenone. This reaction is a classic example of the Williamson ether synthesis, a robust and widely employed method for forming ethers.[1][2] This guide will focus on this synthetic route, providing detailed experimental procedures and relevant data for researchers and professionals in the field.

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from o-hydroxyacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) reaction, known as the Williamson ether synthesis.[1][2] The process involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of o-hydroxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group and forming the ether linkage.

A diagrammatic representation of this reaction pathway is provided below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several variations of the Williamson ether synthesis for this transformation exist, primarily differing in the choice of base, solvent, and methylating agent. Below is a detailed protocol adapted from established literature, utilizing dimethyl sulfate as the methylating agent and lithium hydroxide as the base.[3]

Materials:

-

o-Hydroxyacetophenone (1-(2-hydroxyphenyl)ethanone)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Tetrahydrofuran (THF)

-

2 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of o-hydroxyacetophenone (300 mmol) and lithium hydroxide monohydrate (590 mmol) in tetrahydrofuran (400 mL) is prepared.

-

Deprotonation: The mixture is stirred at room temperature for 1 hour to facilitate the formation of the lithium phenoxide.

-

Methylation: Dimethyl sulfate (293 mmol) is added to the reaction mixture. The reaction is allowed to proceed for 60 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, the solvent (THF) is removed under reduced pressure.

-

The resulting residue is dissolved in a 2 M NaOH solution.

-

The aqueous solution is then extracted with diethyl ether.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

-

Final Product: The crude this compound can be further purified by distillation to achieve high purity.

An alternative protocol involves the use of methyl iodide as the methylating agent and potassium carbonate as the base in acetone.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Starting Material | o-Hydroxyacetophenone | [3] |

| Methylating Agent | Dimethyl Sulfate | [3] |

| Base | Lithium Hydroxide Monohydrate | [3] |

| Solvent | Tetrahydrofuran | [3] |

| Reaction Time | 60 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | 86% | [3] |

Table 2: Spectroscopic Data for this compound [3]

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 |

| IR (KBr, cm⁻¹) | 3074, 3003, 2944, 2840, 1674, 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758, 595, 534 |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

References

2'-Methoxyacetophenone chemical properties and structure

An In-depth Technical Guide to 2'-Methoxyacetophenone

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and biological activity of this compound (CAS 579-74-8). A key focus of this document is its role as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a significant target in pain and inflammation research. Detailed experimental protocols for synthesis and characterization are provided, alongside spectroscopic data and safety information. All quantitative data is summarized in tabular format for clarity and ease of comparison.

Chemical Structure and Identification

This compound, also known as o-acetylanisole or 1-(2-methoxyphenyl)ethanone, is an aromatic ketone.[1][2] Its structure consists of an acetophenone core with a methoxy group substituted at the ortho position of the phenyl ring.

| Identifier | Value |

| IUPAC Name | 1-(2-methoxyphenyl)ethanone[1] |

| Synonyms | 2-Acetylanisole, o-Methoxyacetophenone, Methyl 2-methoxyphenyl ketone[3] |

| CAS Number | 579-74-8[1][4] |

| Molecular Formula | C₉H₁₀O₂[1][5][6] |

| SMILES | CC(=O)C1=CC=CC=C1OC[1] |

| InChI | InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3[1][4] |

| InChIKey | DWPLEOPKBWNPQV-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5] It possesses a characteristic powdery, anisic, almond-like phenolic aroma.[5]

| Property | Value |

| Molecular Weight | 150.17 g/mol [1][4][5][6] |

| Appearance | Colorless to pale yellow clear liquid[5] |

| Boiling Point | 245-248 °C @ 760 mmHg; 131 °C @ 18 mmHg[4][5] |

| Density | 1.09 g/mL at 25 °C[4][5] |

| Refractive Index (n20/D) | 1.5393[4][5] |

| Flash Point | 109 °C (228.2 °F) - closed cup[4] |

| Solubility | Immiscible in water[5] |

| LogP | 1.82[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.71 - 7.69 | dd | 1H, ortho to -COCH₃ |

| 7.44 - 7.40 | m | 1H | |

| 6.97 - 6.92 | m | 2H | |

| Methoxy Protons | 3.86 | s | 3H, -OCH₃ |

| Acetyl Protons | 2.58 | s | 3H, -COCH₃ |

Source:[7]

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm) | Assignment |

| Carbonyl Carbon | 199.8 | C=O |

| Aromatic Carbons | 158.9, 133.7, 130.3, 128.2, 120.5, 111.6 | Aromatic C |

| Methoxy Carbon | 55.5 | -OCH₃ |

| Acetyl Carbon | 31.8 | -COCH₃ |

Source:[7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3075, 3003 | Aromatic C-H Stretch |

| 2944, 2840 | Aliphatic C-H Stretch |

| 1674 - 1675 | Carbonyl (C=O) Stretch[8] |

| 1598 - 1600 | Aromatic C=C Stretch[8] |

| 1246 - 1247 | Aryl-O Stretch (Asymmetric) |

| 1023 | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound.[2][9]

Experimental Protocols

Synthesis via Methylation of 2'-Hydroxyacetophenone

A prevalent and efficient method for synthesizing this compound is the methylation of 2'-hydroxyacetophenone. This reaction is a classic example of Williamson ether synthesis.

Reagents and Materials:

-

2'-Hydroxyacetophenone (o-hydroxyacetophenone)

-

Dimethyl sulfate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[5]

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

2 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

A solution of 1-(2-hydroxy-phenyl)-ethanone (300 mmol) and LiOH·H₂O (590 mmol) in THF (400 mL) is stirred at room temperature for 1 hour.[7]

-

Dimethyl sulfate (293 mmol) is then added to the reaction mixture.[7]

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for completion (approximately 60 hours).[7]

-

Upon completion, the solvent (THF) is removed under reduced pressure using a rotary evaporator.[7]

-

The resulting residue is dissolved in 2 M NaOH solution.[7]

-

The aqueous solution is extracted with diethyl ether.[7]

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[7]

-

The product, this compound, can be further purified by vacuum distillation.[10] An 86% yield has been reported for this method.[7]

Biological Activity and Signaling Pathways

Role as a TRPA1 Antagonist

This compound has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and is a key sensor for pain, cold, and environmental irritants.[11][12] It is considered an attractive target for pain therapeutics.[11]

The TRPA1 channel can be activated by a wide range of noxious stimuli, including inflammatory mediators like bradykinin and reactive chemical irritants such as mustard oil and acrolein.[11][13] Activation of TRPA1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the transmission of pain signals to the central nervous system.[12]

By acting as an antagonist, this compound can block or inhibit the activation of the TRPA1 channel. This prevents the influx of ions and subsequent neuronal activation, thereby mitigating the sensation of pain and reducing neurogenic inflammation.[12] The inhibition of TRPA1 is a promising strategy for treating various conditions characterized by pain and inflammation.[12]

TRPA1 Signaling Pathway and Point of Inhibition

Inflammatory mediators released at a site of tissue injury can activate G-protein coupled receptors (GPCRs) on nociceptive neurons. This initiates downstream signaling cascades, often involving Phospholipase C (PLC), which lead to the sensitization and activation of the TRPA1 channel.[13] Activated TRPA1 allows Ca²⁺ influx, which triggers the release of neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation and the sensation of pain. This compound inhibits this pathway by blocking the TRPA1 channel directly.

Caption: TRPA1 signaling pathway and inhibition by this compound.

Applications

The primary applications of this compound stem from its chemical reactivity and biological activity:

-

Pharmaceutical Intermediate: It serves as a valuable building block in the synthesis of more complex molecules, such as chalcones, which have been investigated for potential anti-proliferative properties.[3][5]

-

Research Chemical: Its activity as a TRPA1 antagonist makes it a useful tool for studying pain and inflammation pathways in preclinical research.

-

Flavor and Fragrance Industry: Due to its distinct anisic and almond-like scent, it is used in the formulation of unique aromas and flavors.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338, P501.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. This compound | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ortho-Methoxyacetophenone [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]

- 5. This compound | 579-74-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. TRPA1 - Wikipedia [en.wikipedia.org]

- 12. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

2'-Methoxyacetophenone: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Methoxyacetophenone, an aromatic ketone, has been identified as a compound with multiple biological activities, including anti-inflammatory, antimicrobial, and protease inhibitory effects. While direct and extensive research on its specific mechanisms of action is limited, this guide synthesizes the available information and extrapolates potential molecular pathways based on studies of structurally similar compounds, particularly paeonol (2'-Hydroxy-4'-methoxyacetophenone). This document provides a comprehensive overview of its likely mechanisms, detailed experimental protocols for investigation, quantitative data from related compounds for comparative analysis, and visual diagrams of implicated signaling pathways to facilitate further research and drug development.

Core Biological Activities and Potential Mechanisms of Action

This compound is reported to exhibit several key biological activities. The primary mechanism underlying its therapeutic potential, particularly its anti-inflammatory effects, is likely the modulation of critical intracellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are its most notable biological effect. Based on extensive research on the closely related compound paeonol, the anti-inflammatory action of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3][4] Paeonol has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation.[1] It is plausible that this compound acts similarly, leading to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[1][2]

-

Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade in the inflammatory process.[5] Paeonol has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[1] This inhibition of MAPK activation likely contributes to the overall anti-inflammatory effect by reducing the production of inflammatory cytokines.[1]

Protease Inhibition

This compound has been reported to inhibit protease activity in vitro.[6] Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes.[7] The precise mechanism of protease inhibition by this compound has not been elucidated. It may act as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the protease, respectively.

Antimicrobial Activity

Antimicrobial activity against several Gram-negative bacteria has been attributed to this compound.[6] The mechanism of action for aromatic ketones against bacteria can involve disruption of the cell membrane, interference with cellular energy production, or inhibition of essential enzymes.[8][9][10] The lipophilic nature of this compound may facilitate its interaction with and disruption of the bacterial cell membrane.

Antioxidant Activity and Inhibition of Lipid Peroxidation

The ability to inhibit lipid peroxidation is another reported activity of this compound.[6] Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage. Phenolic compounds, a class to which this compound belongs, are known to act as antioxidants by scavenging free radicals and chelating metal ions that catalyze lipid peroxidation.[11][12][13]

Quantitative Data on Biological Activity of Related Acetophenones

Table 1: Anti-inflammatory Activity of Paeonol

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | IC50 ≈ 25 µM | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | Significant inhibition at 50 µM | [1] |

| TNF-α Production | RAW 264.7 | LPS | TNF-α | Significant inhibition at 50 µM | [1] |

| IL-6 Production | RAW 264.7 | LPS | IL-6 | Significant inhibition at 50 µM | [1] |

Table 2: Antiproliferative Activity of Chalcones Derived from Acetophenones

| Chalcone Derivative | Cancer Cell Line | Assay | IC50 | Reference |

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | MCF-7 (Breast) | MTT | 8.98 ± 0.79 µM | [14] |

| (E)-1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HT29 (Colon) | MTT | 4.61 µM | [14] |

| (E)-1-(3,4,5-trimethoxyphenyl)-3-(indol-3-yl)prop-2-en-1-one | HCT116 (Colon) | MTT | < 50 nM | [15] |

| (E)-1-(3,4,5-trimethoxyphenyl)-3-(chromon-3-yl)prop-2-en-1-one | DU145 (Prostate) | MTT | 2.6 µM | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Cell Culture and LPS Stimulation for Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[16]

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine measurements).[4][16]

-

Collect the cell culture supernatant for analysis of inflammatory mediators (NO, PGE2, cytokines) and lyse the cells for protein extraction for Western blot analysis.

-

Western Blot Analysis for NF-κB and MAPK Signaling

-

Objective: To determine the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

-

Protocol:

-

Protein Extraction: After cell treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17][18]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK).[17][18] A typical antibody dilution is 1:1000.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Protease Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on a specific protease.

-

General Protocol (using a chromogenic or fluorogenic substrate):

-

Reagent Preparation: Prepare a stock solution of the target protease, a specific chromogenic or fluorogenic substrate, and this compound in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the protease, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Lipid Peroxidation Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit lipid peroxidation.

-

Protocol (Thiobarbituric Acid Reactive Substances - TBARS Assay):

-

Sample Preparation: Prepare a lipid-rich sample, such as a tissue homogenate (e.g., rat liver) or a liposome suspension.

-

Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4.

-

Treatment: Add different concentrations of this compound to the samples.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 1 hour).

-

TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the samples (e.g., at 95°C for 60 minutes) to allow the formation of a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.

-

Measurement: After cooling, measure the absorbance of the colored product at approximately 532 nm.

-

Calculation: Calculate the percentage inhibition of lipid peroxidation compared to a control without the inhibitor.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow

References

- 1. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | 579-74-8 | FM71392 | Biosynth [biosynth.com]

- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

- 15. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Purity Assessment of 2'-Methoxyacetophenone by Gas Chromatography-Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity assessment of 2'-Methoxyacetophenone (CAS No: 579-74-8), a key intermediate in the pharmaceutical and fragrance industries. The document outlines a detailed methodology for the separation, identification, and quantification of this compound and its potential process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a practical resource for researchers, quality control analysts, and drug development professionals to ensure the quality and consistency of this important chemical compound.

Introduction

This compound, also known as o-acetylanisole, is a valuable building block in organic synthesis.[1] Its purity is a critical parameter that can significantly impact the yield, purity, and safety profile of downstream products, including active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the purity assessment of volatile and semi-volatile compounds like this compound.[2][3]

This guide details the experimental protocol, method validation in line with International Council for Harmonisation (ICH) guidelines, and data interpretation for the purity analysis of this compound.

Potential Impurities in this compound

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common method for its synthesis is the methylation of 2'-hydroxyacetophenone.[4] Based on this, potential process-related impurities may include:

-

2'-Hydroxyacetophenone: Unreacted starting material.

-

Isomers (e.g., 3'-Methoxyacetophenone, 4'-Methoxyacetophenone): Positional isomers that may arise from the starting materials or side reactions.

-

Other methylation byproducts: Over- or under-methylated species.

-

Residual Solvents: Solvents used during the synthesis and purification process.

Experimental Protocol: GC-MS Analysis

This section provides a detailed experimental protocol for the GC-MS analysis of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

This compound sample for analysis

-

High-purity solvent (e.g., Methanol, Acetonitrile, or Dichloromethane, HPLC or GC grade)

-

Helium (carrier gas), ultra-high purity grade

Instrumentation

A gas chromatograph equipped with a mass selective detector is required. The following is a typical configuration:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

Sample and Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standards. Further dilute as necessary to fall within the calibration range.

GC-MS Operating Conditions

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| GC Inlet | |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp 1 | 10 °C/min to 200 °C |

| Hold 1 | Hold for 5 minutes |

| Ramp 2 | 20 °C/min to 280 °C |

| Hold 2 | Hold for 5 minutes |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-300 (Full Scan) |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Solvent Delay | 3 minutes |

Method Validation

To ensure the reliability of the purity assessment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Description |

| Specificity | The method should be able to resolve this compound from its potential impurities and other matrix components. | Assessed by analyzing blank samples, spiked samples, and comparing the mass spectra of the analyte in the sample to that of the reference standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | A calibration curve is generated by plotting the peak area response versus the concentration of the analyte over a specified range. |

| Accuracy | Recovery of 80-120% | Determined by analyzing samples with known concentrations of spiked analyte. |

| Precision | Relative Standard Deviation (RSD) ≤ 15% | Repeatability (Intra-day precision): Assessed by multiple analyses of the same sample on the same day. Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Robustness | No significant change in results | The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., flow rate, temperature ramp). |

Data Presentation and Interpretation

Identification

The identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards or library data (e.g., NIST). The expected molecular ion for this compound (C₉H₁₀O₂) is m/z 150.17.[5][6] Key fragment ions are expected at m/z 135 (loss of CH₃) and m/z 107 (loss of COCH₃).

Quantitative Analysis

The purity of the this compound sample is typically determined by area percent normalization, assuming that all components have a similar response factor.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

For a more accurate quantification of specific impurities, a calibration curve for each impurity standard should be prepared.

Summary of Quantitative Data

The following table provides a template for summarizing the quantitative results from the GC-MS analysis.

| Compound | Retention Time (min) | Key m/z Ions | Concentration/Area % |

| This compound | e.g., 12.5 | 150, 135, 107 | e.g., 99.8% |

| 2'-Hydroxyacetophenone | e.g., 11.8 | 136, 121, 93 | e.g., 0.1% |

| Unknown Impurity 1 | e.g., 13.2 | e.g., 164, 149 | e.g., 0.05% |

| Residual Solvent (e.g., Toluene) | e.g., 4.1 | 92, 91 | e.g., 50 ppm |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the purity assessment of this compound by GC-MS.

Logical Relationship for Impurity Identification

Caption: Logical workflow for the identification of impurities in this compound.

Conclusion

The GC-MS method outlined in this technical guide provides a reliable and robust approach for the purity assessment of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This guide serves as a foundational document that can be adapted and optimized for specific laboratory settings and regulatory requirements, ultimately contributing to the quality assurance of products derived from this important chemical intermediate.

References

The Solubility of 2'-Methoxyacetophenone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Methoxyacetophenone (CAS 579-74-8), an aromatic ketone widely utilized as an intermediate in the synthesis of pharmaceuticals and as a component in the flavor and fragrance industry. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been quantified in several common organic solvents. The following table summarizes this data, offering a comparative view of its solubility profile at a standardized temperature.

| Solvent Category | Solvent Name | Temperature (°C) | Solubility (g/L) |

| Alcohols | Methanol | 25 | 564.37[1] |

| Ethanol | 25 | 466.92[1] | |

| n-Propanol | 25 | 383.53[1] | |

| Isopropanol | 25 | 342.66[1] | |

| n-Butanol | 25 | 330.26[1] | |

| Ketones | Acetone | 25 | 1034.86[1] |

| Esters | Ethyl Acetate | 25 | 774.58[1] |

| Nitriles | Acetonitrile | 25 | 951.6[1] |

| Amides | Dimethylformamide (DMF) | 25 | 1246.09[1] |

| Aqueous | Water | 25 | 4.8[1] |

Note: The data indicates that this compound is practically insoluble in water.[1]

Experimental Protocols for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique for quantification, such as UV-Vis spectrophotometry.

I. Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to ascertain the solubility of this compound in a specific organic solvent.

a. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass flask or vial. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the sealed container in a shaking incubator or on an orbital shaker with controlled temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2][3]

b. Sample Separation:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the sample or filter it using a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry container. This step must be performed quickly to minimize any temperature fluctuations that could alter the solubility.

II. Quantification by UV-Vis Spectrophotometry

This protocol describes the use of UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.

a. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and adhere to the Beer-Lambert law.

b. Analysis of the Saturated Solution:

-

Dilute the clear, filtered saturated solution obtained from the shake-flask experiment with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation and Confirmation of 2'-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxyacetophenone, an aromatic ketone, is a valuable intermediate in the synthesis of various biologically active compounds, including chalcones with potential anti-proliferative activities.[1] Its chemical structure, characterized by a methoxy group at the ortho position of the acetophenone core, dictates its reactivity and physicochemical properties. An unambiguous confirmation of its structure is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structural elucidation and confirmation of this compound.

Molecular and Spectroscopic Data

The structural confirmation of this compound (CAS No: 579-74-8, Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is achieved through a combination of modern spectroscopic techniques.[2][3][4] The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.71 - 7.69 | dd | 1H | H-6' |

| 7.44 - 7.40 | m | 1H | H-4' |

| 6.97 - 6.92 | m | 2H | H-3', H-5' |

| 3.86 | s | 3H | -OCH₃ |

| 2.58 | s | 3H | -C(O)CH₃ |

| Data sourced from ChemicalBook.[5] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 199.8 | C=O |

| 158.9 | C-2' |

| 133.7 | C-4' |

| 130.3 | C-6' |

| 128.2 | C-1' |

| 120.5 | C-5' |

| 111.6 | C-3' |

| 55.5 | -OCH₃ |

| 31.8 | -C(O)CH₃ |

| Data sourced from ChemicalBook.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3074, 3003 | C-H aromatic stretch |

| 2944, 2840 | C-H aliphatic stretch |

| 1674 | C=O (ketone) stretch |

| 1598, 1578 | C=C aromatic ring stretch |

| 1486, 1437 | C-H aliphatic bend |

| 1292, 1247 | C-O (ether) stretch |

| 758 | C-H aromatic out-of-plane bend (ortho-disubstituted) |

| Data sourced from ChemicalBook.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 24.21 | [M]⁺ (Molecular ion) |

| 135 | 99.99 | [M - CH₃]⁺ |

| 107 | - | [M - COCH₃]⁺ |

| 92 | 5.01 | [M - CH₃ - CO]⁺ |

| 77 | 16.25 | [C₆H₅]⁺ |

| Data sourced from PubChem and ResearchGate.[3][6] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube using a pipette.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectrum and reference it to the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

Attenuated Total Reflectance (ATR) accessory

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Methanol or other suitable volatile solvent

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample will be vaporized and separated on the GC column.

-

As the compound elutes from the column, it will enter the mass spectrometer.

-

-

Mass Spectrum Acquisition:

-

The molecules will be ionized by an electron beam (typically 70 eV).

-

The resulting ions will be separated by their mass-to-charge ratio (m/z) and detected.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

-

Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. By combining the detailed information from NMR, IR, and mass spectrometry, a definitive structural assignment can be made. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(579-74-8) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ortho-Methoxyacetophenone [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

2'-Methoxyacetophenone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

2'-Methoxyacetophenone, an aromatic ketone, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a methoxy group ortho to the acetyl function provides a unique handle for directing chemical transformations and introducing molecular diversity. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its role as a precursor to biologically active scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in research and development settings.

Introduction

This compound (CAS No. 579-74-8), also known as o-acetoanisole or 1-(2-methoxyphenyl)ethanone, is a colorless to pale yellow liquid with a characteristic anisic, almond-like odor.[1][2] Its utility in organic synthesis stems from the presence of two key reactive sites: the acetyl group, which can participate in a variety of condensation and functionalization reactions, and the methoxy-substituted phenyl ring, which can be further modified.[3] This guide will delve into the core aspects of this compound as a synthetic building block, providing the necessary technical details for its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | Clear, slightly yellow to orange liquid | [2][3] |

| Boiling Point | 131 °C at 18 mmHg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5393 | [2] |

| Water Solubility | Immiscible | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [4] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 | [4] |

| IR (KBr, cm⁻¹) | 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758 | [4] |

Synthesis of this compound

This compound can be synthesized through several established methods. The two primary routes are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.

Methylation of 2'-Hydroxyacetophenone

This is a high-yield and widely used method that involves the O-methylation of the readily available 2'-hydroxyacetophenone.[1]

Synthesis of this compound.

Experimental Protocol:

A detailed protocol for the methylation of 2'-hydroxyacetophenone is as follows[4]:

-

To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in THF (400 mL), add LiOH·H₂O (24.8 g, 590 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Add dimethyl sulfate (42 mL, 293 mmol) to the solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion (approximately 60 hours).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 2 M NaOH and extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

-

A typical yield for this reaction is approximately 86%.[4]

Friedel-Crafts Acylation of Anisole

Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous AlCl₃. However, this reaction typically yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product due to steric hindrance at the ortho position.[3]

Applications in Organic Synthesis: A Building Block for Heterocycles

The primary synthetic utility of this compound lies in its function as a precursor for α,β-unsaturated ketones, known as chalcones, through the Claisen-Schmidt condensation. These chalcones are, in turn, versatile intermediates for the synthesis of various heterocyclic systems with significant biological activities.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3]

General scheme for Chalcone synthesis.

Experimental Protocol:

A general procedure for the synthesis of chalcones from this compound is as follows:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

-

While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture by the slow addition of dilute HCl until the pH reaches approximately 2-3, which will cause the chalcone product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Table 3: Synthesis of Chalcone Derivatives from this compound

| Substituted Benzaldehyde | Yield (%) | ¹H NMR Data (selected signals, δ ppm) | ¹³C NMR Data (selected signals, δ ppm) | Reference(s) |

| Benzaldehyde | ~70-90 | 7.8-7.3 (m, Ar-H), 7.5 (d, H-β), 7.2 (d, H-α) | 190.5 (C=O), 144.8 (C-β), 121.5 (C-α) | General protocol |

| 4-Chlorobenzaldehyde | ~70-85 | 7.8-7.3 (m, Ar-H), 7.5 (d, H-β), 7.2 (d, H-α) | 189.2 (C=O), 143.2 (C-β), 122.3 (C-α) | General protocol |

| 4-Methoxybenzaldehyde | ~75-95 | 7.8-6.9 (m, Ar-H), 7.5 (d, H-β), 7.1 (d, H-α), 3.8 (s, OCH₃) | 189.0 (C=O), 144.5 (C-β), 119.8 (C-α), 55.4 (OCH₃) | General protocol |

Note: Spectroscopic data are representative and may vary slightly based on the specific derivative and solvent used.

Synthesis of Flavanones

Chalcones derived from hydroxyacetophenones can undergo intramolecular cyclization to form flavanones, a class of compounds with significant pharmacological interest. While this compound itself does not directly lead to flavanones in this manner, the corresponding 2'-hydroxychalcones are key intermediates. Demethylation of the methoxy group in the chalcone product, followed by cyclization, is a viable synthetic strategy.

Cyclization of 2'-Hydroxychalcone to Flavanone.

Experimental Protocol (General for Cyclization):

-

Dissolve the 2'-hydroxychalcone derivative in a suitable solvent such as methanol.

-

Add a base, for example, sodium acetate (5 equivalents).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Acidify with dilute HCl to precipitate the flavanone product.

-

Filter, wash with water, and purify by recrystallization.

Synthesis of Pyrimidines

A significant application of chalcones derived from this compound involves their reaction with urea, thiourea, or guanidine under basic conditions. This cyclocondensation reaction yields substituted pyrimidine derivatives, which are core structures in numerous pharmaceuticals.

Synthesis of Pyrimidines from Chalcones.

Experimental Protocol (General):

-

Dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).

-

Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

-

Reflux the reaction mixture for approximately 4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize with dilute HCl to precipitate the pyrimidine derivative.

-

Filter the product, wash with water, and dry.

Conclusion

This compound is a readily accessible and highly valuable building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of heterocyclic compounds with proven and potential applications in medicinal chemistry and drug development. The straightforward reaction pathways and high-yield protocols associated with its use make it an indispensable tool for researchers aiming to construct complex molecular architectures with potential biological activity. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this compound.

References

The Anti-Proliferative Potential of 2'-Methoxyacetophenone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, derivatives of 2'-methoxyacetophenone have emerged as a promising class of compounds with significant anti-proliferative activities against various cancer cell lines. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways to provide a comprehensive resource for researchers in oncology and medicinal chemistry.

Quantitative Anti-Proliferative Activity

The anti-proliferative efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for various derivatives against a panel of human cancer cell lines.

Table 1: Anti-Proliferative Activity of 2'-Hydroxy-4'-methoxyacetophenone Chalcone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| LY-2 | MCF-7 | Breast Cancer | 4.61 - 9 µM |

| LY-8 | MCF-7 | Breast Cancer | 4.61 - 9 µM |

| LY-10 | MCF-7 | Breast Cancer | 4.61 - 9 µM |

| LY-2 | HT29 | Colorectal Cancer | 4.61 - 9 µM |

| LY-8 | HT29 | Colorectal Cancer | 4.61 - 9 µM |

| LY-10 | HT29 | Colorectal Cancer | 4.61 - 9 µM |

| LY-2 | A549 | Lung Cancer | 4.61 - 9 µM |

| LY-8 | A549 | Lung Cancer | 4.61 - 9 µM |

| LY-10 | A549 | Lung Cancer | 4.61 - 9 µM |

Note: These chalcones were synthesized by reacting 2-hydroxy-4-methoxyacetophenone with different substituted benzaldehydes.[1]

Table 2: Anti-Proliferative Activity of 2'-Hydroxy-5'-methoxyacetophenone

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| 2'-Hydroxy-5'-methoxyacetophenone | PA-1 | Ovarian Cancer | 271 |

| 2'-Hydroxy-5'-methoxyacetophenone | Caov-3 | Ovarian Cancer | 326 |

| 2'-Hydroxy-5'-methoxyacetophenone | SK-OV-3 | Ovarian Cancer | 405 |

Note: The compound was tested at concentrations ranging from 10-200 μM for 24 hours.[2]

Table 3: Anti-Proliferative Activity of a 2'-hydroxy-2-bromo-4,5-dimethoxychalcone

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 |

Note: This chalcone derivative was synthesized from 2-hydroxyacetophenone and 2-bromo-4,5-dimethoxybenzaldehyde.[3]

Table 4: Anti-Proliferative Activity of Methoxy Amino Chalcone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D | Breast Cancer | 5.28 |

Note: A series of methoxy amino chalcone derivatives were synthesized and evaluated for their anticancer activity.

Key Signaling Pathways in Anti-Proliferative Activity

The anti-cancer effects of this compound derivatives are mediated through the modulation of several critical signaling pathways. These pathways are central to cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.[2][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory and pro-survival molecules.

Apoptosis Induction Pathway

Many this compound derivatives exert their anti-proliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through both intrinsic and extrinsic pathways, leading to the activation of caspase enzymes, which are the executioners of apoptosis. The generation of reactive oxygen species (ROS) can also be a trigger for apoptosis.[5]

Experimental Protocols

The evaluation of the anti-proliferative activity of this compound derivatives relies on a variety of in vitro assays. The following provides a detailed methodology for the commonly employed MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete growth medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours.[1]

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

Derivatives of this compound represent a versatile and potent class of molecules with significant anti-proliferative activities. The data and methodologies presented in this guide underscore their potential as lead compounds in the development of novel anti-cancer therapeutics. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

References

- 1. sciforum.net [sciforum.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of 2'-Methoxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxyacetophenone is an aromatic ketone with applications in various chemical syntheses and is of interest to the pharmaceutical and fragrance industries. A thorough understanding of its metabolic profile is essential for assessing its potential biological effects, including efficacy and toxicity, in the context of drug development and safety assessment. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for its metabolic analysis, and a structured presentation of hypothetical quantitative data based on the metabolism of structurally related compounds.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily in the liver. Phase I reactions, catalyzed mainly by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

Phase I Metabolism

The primary predicted Phase I metabolic pathways for this compound are:

-

O-Demethylation: The methoxy group is susceptible to cleavage by CYP enzymes, leading to the formation of 2'-Hydroxyacetophenone. This is a common metabolic route for methoxylated aromatic compounds.

-

Aromatic Hydroxylation: The aromatic ring can be hydroxylated at various positions by CYP enzymes, yielding different phenolic metabolites.

-

Ketone Reduction: The ketone group can be reduced by carbonyl reductases to form the corresponding alcohol, 1-(2-methoxyphenyl)ethanol.

It is known that this compound interacts with human cytochrome P450 enzymes CYP2A6 and CYP2A13, suggesting their involvement in its metabolism.

Phase II Metabolism

The hydroxylated and demethylated metabolites formed during Phase I can undergo conjugation with endogenous molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs), to form more polar and readily excretable products.

Data Presentation

Due to a lack of specific published quantitative data on the metabolism of this compound, the following tables present a hypothetical metabolic profile. This data is inferred from studies on structurally similar acetophenone derivatives and serves as a predictive model for guiding experimental investigations.

Table 1: Predicted Phase I Metabolites of this compound in Human Liver Microsomes

| Metabolite | Predicted Formation (%) | Key Enzyme Family |

| 2'-Hydroxyacetophenone | 60 - 75 | Cytochrome P450 (CYP) |

| Aromatic Hydroxylated Metabolites | 15 - 25 | Cytochrome P450 (CYP) |

| 1-(2-methoxyphenyl)ethanol | 5 - 10 | Carbonyl Reductases |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Units |

| Clearance (CL) | 1.5 | L/hr/kg |

| Volume of Distribution (Vd) | 2.0 | L/kg |

| Half-life (t½) | 0.9 | hours |

| Bioavailability (F) - Oral | 40 | % |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

Objective: To identify and quantify the Phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)